Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

Catalog No.
S561779
CAS No.
30431-54-0
M.F
C26H24Cl6O8
M. Wt
677.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] o...

CAS Number

30431-54-0

Product Name

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

IUPAC Name

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate

Molecular Formula

C26H24Cl6O8

Molecular Weight

677.2 g/mol

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

TZZLVFUOAYMTHA-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC

Synonyms

bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, CPPO

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, also known as CPPO, is a chemical compound primarily investigated for its chemiluminescent properties. It is a key component in glow sticks and other light-emitting applications [, ].

Chemiluminescence in Glow Sticks:

CPPO serves as an energy transfer agent in glow sticks. When mixed with a hydrogen peroxide solution and a fluorescent dye, CPPO undergoes a chemical reaction that releases energy in the form of light []. The specific reaction involves the breakdown of CPPO by the hydrogen peroxide, generating excited-state intermediates. These excited-state molecules then transfer their energy to the fluorescent dye, causing it to emit light []. The color of the emitted light is determined by the specific fluorescent dye used.

Research on Optimizing Chemiluminescence:

Scientific research on CPPO is focused on improving its chemiluminescent efficiency and developing new applications for its light-emitting properties. Studies have explored various methods to enhance the intensity and duration of the emitted light, such as modifying the molecular structure of CPPO or incorporating different co-reactants into the reaction mixture [, , ].

Potential Applications beyond Glow Sticks:

The chemiluminescent properties of CPPO hold promise for various potential applications beyond glow sticks. Research is ongoing to explore its use in:

  • Biomedical imaging: CPPO could potentially be used as a labeling agent for biological molecules, enabling their visualization in cells or tissues [].
  • Chemical sensors: The light-emitting properties of CPPO could be utilized to develop sensors for detecting specific chemicals or environmental conditions.
  • Light-emitting diodes (LEDs): Researchers are investigating the potential of CPPO as a material for organic LEDs, which are a type of solid-state lighting device.

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is an organic compound characterized by its unique structure and properties. It is classified as a diester of oxalic acid and is notable for its role as a fluorescent dye, particularly in chemiluminescent applications. The compound has the molecular formula C26H24Cl6O8C_{26}H_{24}Cl_{6}O_{8} and appears as a white solid. Its structure includes multiple chlorine substituents on the aromatic rings, which contribute to its chemical reactivity and fluorescence properties .

The chemiluminescent reaction of CPPO involves a series of complex steps. Briefly, the activator initiates the decomposition of the oxalate ester bond. This forms unstable intermediates that release energy as light when they relax to a lower energy state [].

  • Toxicity: Data on the specific toxicity of CPPO is limited. However, the presence of chlorine atoms suggests potential skin and eye irritation. It is recommended to handle with gloves and eye protection.
  • Flammability: The organic components of CPPO are likely combustible. Avoid exposure to open flames or sparks.
  • Reactivity: CPPO can decompose under various conditions, releasing heat. Avoid storing near heat sources or incompatible chemicals.

The primary chemical reaction involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is its degradation to 1,2-dioxetanedione when mixed with hydrogen peroxide in an organic solvent. This reaction typically occurs in the presence of a fluorescent dye and can produce light, which is the basis for its use in glowsticks. The reaction's efficiency is pH-dependent; slightly alkaline conditions enhance light emission, often achieved by adding weak bases such as sodium salicylate .

The synthesis of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate typically involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. This method allows for the introduction of the pentyloxycarbonyl groups and the formation of the oxalate structure. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily used in chemiluminescent products such as glowsticks. Its ability to produce light when reacted with hydrogen peroxide makes it ideal for applications requiring illumination without an external power source. Additionally, it has potential uses in fluorescent labeling and detection methods in research laboratories due to its fluorescent properties .

Interaction studies involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate often focus on its reactions with various solvents and additives that enhance its luminescent properties. Research indicates that the presence of specific dyes can influence the color and intensity of light produced during chemiluminescent reactions. Understanding these interactions is crucial for optimizing formulations in commercial products like glowsticks .

Several compounds share structural similarities or functional roles with bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalateSimilar diester structureUsed extensively in chemiluminescence; developed by American Cyanamid
9,10-DiphenylanthraceneAromatic hydrocarbonCommonly used as a fluorescent dye; emits blue light
TetracenePolycyclic aromatic hydrocarbonKnown for strong fluorescence; used in organic electronics
Rhodamine BXanthene dyeBright pink fluorescence; widely used in biological staining

The uniqueness of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate lies in its specific chlorinated aromatic structure combined with pentyloxycarbonyl groups, which enhances its luminescent properties compared to other similar compounds. Its application in chemiluminescence sets it apart from traditional fluorescent dyes that may not exhibit such properties under similar conditions .

Molecular Formula (C26H24Cl6O8) and Weight (677.2 g/mol)

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is an organic compound with the established molecular formula C26H24Cl6O8 and a precise molecular weight of 677.17 g/mol [1] [2] [6]. The compound is registered under CAS number 30431-54-0 and is catalogued in chemical databases with the MDL number MFCD00191674 [1] [2]. The PubChem compound identification number is 93137, providing a standardized reference for this chemical entity [4] [6].

The molecular structure represents a symmetrical oxalate diester where two 3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl groups are linked through an oxalate bridge [8]. The IUPAC systematic name for this compound is bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate [6] [21]. Alternative nomenclature includes oxalic acid bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] ester and bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] oxalate [6] [21].

PropertyValueReference
Molecular FormulaC₂₆H₂₄Cl₆O₈ [1] [2] [6]
Molecular Weight677.17 g/mol [1] [2] [6]
CAS Registry Number30431-54-0 [1] [2] [6]
MDL NumberMFCD00191674 [1] [2] [6]
PubChem CID93137 [4] [6]

Conformational Analysis and Molecular Geometry

The molecular geometry of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate exhibits a complex three-dimensional structure characterized by the central oxalate linkage and two substituted aromatic rings [8]. The compound adopts a diester configuration where the oxalate moiety serves as a central bridge connecting two identical aromatic units [8]. The SMILES notation CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC describes the connectivity and spatial arrangement of atoms [6] [22].

Computational chemistry data indicates a topological polar surface area of 105.2 Ų and a calculated LogP value of 8.812, suggesting significant lipophilicity [5]. The molecule contains 8 hydrogen bond acceptors with no hydrogen bond donors, and exhibits 12 rotatable bonds, indicating considerable conformational flexibility [5]. The extended pentyl chains contribute to the overall molecular flexibility and influence the compound's physical properties [5].

The spatial arrangement of the six chlorine substituents on the aromatic rings creates a sterically crowded environment that influences both the electronic properties and the overall molecular conformation [1] [2]. The presence of multiple chlorine atoms in positions 3, 4, and 6 on each phenyl ring results in significant steric interactions that may restrict certain conformational states [30].

Substituent Positioning and Electronic Effects

The substitution pattern of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate involves strategic placement of six chlorine atoms and two pentyloxycarbonyl groups on the aromatic rings [1] [2]. The chlorine substituents occupy positions 3, 4, and 6 on each benzene ring, while the pentyloxycarbonyl groups are positioned at the 2-position [6] [22]. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and stability [30].

The electron-withdrawing nature of chlorine substituents significantly impacts the electronic density distribution across the aromatic rings [30]. Multiple chlorine atoms in positions 3, 4, and 6 create a cumulative electron-withdrawing effect that deactivates the aromatic system toward electrophilic substitution reactions [30]. The presence of these halogen substituents also contributes to the compound's chemiluminescent properties through their influence on the excited state formation and decay processes [8].

The pentyloxycarbonyl groups at the 2-position provide additional electronic and steric effects [8]. The ester functionality introduces electron-withdrawing character through the carbonyl group, while the pentyl chains contribute to the molecule's lipophilic character and conformational flexibility [5]. The positioning of these groups adjacent to the oxalate linkage facilitates the formation of the symmetric diester structure [8].

Physical Properties

Melting Point (83°C) and Thermal Behavior

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate exhibits a well-defined melting point of 83°C, with experimental measurements consistently reporting values within the range of 81.0 to 84.0°C [1] [2] [15] [17]. This narrow melting point range indicates good purity and structural uniformity of the compound [1] [17]. The thermal behavior demonstrates typical characteristics of an organic crystalline solid with a sharp phase transition from solid to liquid state [12].

The compound's thermal stability under normal storage conditions allows for handling at room temperature, though decomposition may occur at elevated temperatures [12] [13]. Thermal decomposition products include carbon dioxide, carbon monoxide, and hydrogen chloride, indicating breakdown of both the oxalate core and the chlorinated aromatic substituents [12]. The decomposition temperature has not been precisely determined in available literature, but thermal analysis suggests stability below 200°C under inert conditions [12].

Differential scanning calorimetry data would provide detailed information about the thermal transitions, but specific enthalpy values for melting and decomposition are not extensively documented in current literature [12]. The thermal behavior is influenced by the symmetric molecular structure and the presence of multiple intermolecular interactions through halogen bonding and van der Waals forces [12] [13].

Solubility Parameters in Various Solvents

The solubility characteristics of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate reflect its highly lipophilic nature, as indicated by the calculated LogP value of 8.812 [5]. The compound demonstrates good solubility in chlorinated solvents, particularly chloroform and carbon tetrachloride [1] [12]. Hot toluene provides almost transparent solutions, indicating adequate solubility at elevated temperatures [1] [28].

Water solubility data is not extensively documented, but the highly hydrophobic character suggests minimal aqueous solubility [12]. The presence of six chlorine atoms and two pentyl ester chains contributes to the compound's preference for non-polar and moderately polar organic solvents [5]. The molecular structure lacks significant polar functional groups that would facilitate water solubility [5].

SolventSolubilityTemperature Dependence
ChloroformSolubleRoom temperature [1] [12]
Carbon tetrachlorideSolubleRoom temperature [1] [12]
TolueneAlmost transparentHot conditions [28]
WaterLimited/InsolubleNot favorable [12]

The solubility profile influences the compound's applications in organic synthesis and analytical procedures, where chlorinated solvents are commonly employed for dissolution and purification processes [1] [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate [1] [2]. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals corresponding to the aromatic protons, the pentyl ester chains, and the oxalate bridge [1]. Commercial suppliers consistently report that nuclear magnetic resonance analysis confirms the proposed molecular structure [1] [2].

The aromatic region would display signals for the remaining protons on the heavily substituted benzene rings, with chemical shifts influenced by the electron-withdrawing effects of the multiple chlorine substituents [30]. The pentyl ester chains would contribute characteristic multiplets in the aliphatic region, including the terminal methyl groups, internal methylene units, and the methylene group adjacent to the ester oxygen [22].

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, including the carbonyl carbons of both the ester and oxalate functionalities [1]. The aromatic carbon signals would reflect the substitution pattern and electronic environment created by the chlorine substituents [30]. Specific chemical shift values and coupling patterns are referenced in supplier documentation as structure confirmation tools [1] [2].

Infrared Spectroscopy Profile

Infrared spectroscopy provides characteristic absorption bands that identify the key functional groups present in bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate [16]. The carbonyl stretching vibrations represent the most diagnostic features, with ester carbonyl groups typically appearing in the region around 1730-1750 cm⁻¹ [16]. The oxalate bridge contributes additional carbonyl absorption, potentially at slightly different frequencies due to the α-dicarbonyl character [16].

Carbon-chlorine bond stretching vibrations appear in the fingerprint region, typically between 600-800 cm⁻¹, providing evidence for the multiple chlorine substituents [16]. Aromatic carbon-carbon stretching and bending modes contribute to the spectral complexity in the 1400-1600 cm⁻¹ region [16]. The pentyl ester chains contribute characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region [16].

Related oxalate compounds demonstrate similar infrared spectroscopic patterns, with the bis(2,4,6-trichlorophenyl) oxalate analog showing comparable functional group absorptions [16]. Fourier transform infrared spectroscopy using potassium bromide pellet preparation provides high-resolution spectra suitable for detailed structural analysis [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate reveals absorption characteristics typical of substituted aromatic systems [17]. The compound exhibits absorption maxima corresponding to π→π* electronic transitions within the aromatic rings, with the specific wavelengths influenced by the electron-withdrawing chlorine substituents [8]. The multiple chlorine atoms and ester functionalities create a conjugated system that affects the electronic absorption spectrum [8].

The substitution pattern significantly impacts the ultraviolet absorption characteristics, with the electron-withdrawing groups typically causing bathochromic shifts compared to unsubstituted aromatic systems [30]. The compound's role in chemiluminescent applications relates directly to its electronic absorption and emission properties [8]. The absorption spectrum provides insight into the electronic structure and excited state formation processes [8].

Solvent effects on the ultraviolet-visible spectrum may be observed due to the compound's high lipophilicity and preference for non-polar solvents [5]. The spectroscopic data supports applications in analytical chemistry where specific wavelength absorption characteristics enable quantitative analysis [17].

Mass Spectrometry Fingerprinting

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate [4]. The molecular ion peak appears at m/z 677.17, corresponding exactly to the calculated molecular weight [1] [2] [4]. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation [4].

The fragmentation pattern reflects the molecular structure, with characteristic loss of pentyl ester groups, chlorine atoms, and oxalate bridge components [4]. The presence of six chlorine atoms creates a distinctive isotope pattern in the mass spectrum, providing additional structural confirmation [4]. Electrospray ionization and chemical ionization techniques are commonly employed for this compound class [4].

Database matching using spectral libraries facilitates compound identification and purity assessment [4]. The mass spectrometric fingerprint serves as a definitive analytical tool for quality control and structural verification in research and commercial applications [4]. Fragmentation studies provide insight into the compound's stability and decomposition pathways under ionization conditions [4].

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallographic analysis of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate would provide detailed three-dimensional structural information, though specific crystallographic data for this compound is limited in current literature [19]. The compound exists as a crystalline solid with white to almost white powder or crystal appearance [1] [2] [6]. Crystal structure determination would reveal precise bond lengths, bond angles, and molecular packing arrangements [33].

Comparative analysis with related oxalate diester structures suggests that the central oxalate bridge adopts a planar or near-planar configuration [33]. The dihedral angles between the aromatic rings and the oxalate plane would be influenced by steric interactions between the chlorine substituents and the pentyl ester chains [33]. Crystal packing would likely involve halogen bonding interactions between chlorine atoms on adjacent molecules [34].

The crystal structure would provide insight into the conformational preferences and intermolecular interactions that stabilize the solid-state form [33] [35]. Unit cell parameters, space group symmetry, and thermal displacement parameters would characterize the crystalline arrangement [35]. Such detailed structural information would support understanding of the compound's physical properties and potential polymorphic behavior [35].

Reaction with Oxalyl Chloride

The primary synthetic route for Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride [1]. This method represents the most widely employed approach for the synthesis of phenyl oxalate derivatives in chemical laboratories and industrial applications. The reaction follows a standard acid chloride esterification mechanism where the hydroxyl groups of the substituted phenol react with the highly electrophilic oxalyl chloride reagent.

The stoichiometry of this reaction requires two equivalents of the substituted phenol to react with one equivalent of oxalyl chloride, resulting in the formation of the desired oxalate diester and the elimination of two equivalents of hydrogen chloride as a byproduct [2]. The reaction typically employs an organic base such as triethylamine to neutralize the generated hydrogen chloride and drive the reaction to completion [3]. The electrophilic nature of oxalyl chloride makes it particularly suitable for this transformation, as both carbonyl carbons serve as reactive centers for nucleophilic attack by the phenolic hydroxyl groups.

Experimental conditions for this synthesis generally involve dissolving the substituted trichlorophenol in an anhydrous organic solvent such as toluene or dichloromethane, followed by the addition of triethylamine as the base [3]. The oxalyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at ambient conditions or slightly elevated temperatures. The reaction typically reaches completion within several hours, as evidenced by the cessation of hydrogen chloride evolution and the formation of triethylamine hydrochloride precipitate.

Alternative Synthetic Approaches

Alternative synthetic methodologies have been explored to address limitations associated with the traditional oxalyl chloride route. One notable approach involves the transesterification of dialkyl oxalates with the corresponding phenol under catalytic conditions [4] [5]. This method offers advantages in terms of reduced toxicity of starting materials and elimination of corrosive hydrogen chloride byproducts.

The transesterification approach typically employs metal oxide catalysts such as titanium-based systems to facilitate the exchange reaction between diethyl oxalate or dimethyl oxalate and the substituted phenol [5]. Reaction conditions generally require elevated temperatures ranging from 160 to 240 degrees Celsius and reaction times of one to eight hours to achieve acceptable conversion rates [4]. The process offers the benefit of producing easily separable alcohol byproducts rather than corrosive acid chlorides.

Direct carbonylation methods represent another alternative strategy for oxalate ester synthesis. These approaches utilize carbon monoxide as a building block in conjunction with appropriate catalytic systems to construct the oxalate backbone [6] [7]. While these methods offer atom-economical routes to oxalate esters, they typically require specialized high-pressure equipment and noble metal catalysts, limiting their practical application for routine synthesis.

Enzymatic and biocatalytic approaches have also been investigated for the preparation of oxalate esters, though these methods remain largely in the research phase and have not yet found widespread practical application for the synthesis of halogenated aromatic oxalate derivatives [8] [9].

Green Chemistry and Sustainable Synthesis

Contemporary research efforts have focused extensively on developing environmentally benign synthetic methodologies for oxalate ester preparation. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of sustainable reaction conditions [8] [9] [10].

One promising green approach involves the selective monohydrolysis of symmetric dialkyl oxalates under aqueous conditions to generate half-ester intermediates [8] [9]. This methodology employs aqueous sodium hydroxide solutions with relatively non-toxic co-solvents such as tetrahydrofuran or acetonitrile at low temperatures around 0 to 5 degrees Celsius [9] [10]. The reaction conditions are designed to be simple and environmentally friendly without requiring toxic or expensive reagents, while achieving high yields and purities for the corresponding half-esters.

Environmentally friendly chemiluminescent systems have been developed using divanillyl oxalate as a biodegradable alternative to traditional halogenated oxalate esters [11]. This green oxalate decomposes into non-toxic, biodegradable vanillin and operates effectively in non-toxic, biodegradable triacetin solvent systems [11]. Such approaches represent significant advances toward reducing the environmental impact of chemiluminescent applications.

Water-based synthesis protocols have been investigated to eliminate the need for organic solvents in oxalate ester preparation [10]. These aqueous methodologies utilize phase-transfer catalysts or surfactant systems to facilitate the reaction between hydrophobic substrates while maintaining environmentally acceptable reaction conditions.

Reaction Mechanisms

Formation of Oxalate Ester Linkage

The formation of oxalate ester linkages proceeds through a well-established nucleophilic acyl substitution mechanism when using oxalyl chloride as the electrophilic reagent [12] [13]. The mechanism initiates with the nucleophilic attack of the phenolic hydroxyl group on one of the carbonyl carbon atoms of oxalyl chloride, resulting in the formation of a tetrahedral intermediate and the subsequent elimination of chloride ion [13].

The first step involves the coordination of the lone pair electrons from the phenolic oxygen to the electrophilic carbonyl carbon of oxalyl chloride [13]. This nucleophilic attack is facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the chlorine substituents, which enhance the electrophilicity of the reaction center. The tetrahedral intermediate formed in this step is unstable and rapidly collapses to eliminate hydrogen chloride and form the first ester bond.

The second esterification occurs through an identical mechanism involving the attack of a second phenol molecule on the remaining acyl chloride functionality [3]. This sequential process results in the formation of the symmetric oxalate diester with the elimination of two equivalents of hydrogen chloride. The presence of a base such as triethylamine is crucial for neutralizing the generated hydrogen chloride and preventing the reverse reaction that could lead to ester hydrolysis.

The stereochemical considerations of oxalate ester formation involve the adoption of energetically favorable conformations [14]. The oxalate backbone preferentially adopts an s-trans conformation to minimize steric interactions between the ester substituents, although the specific substitution pattern can influence the preferred molecular geometry.

Mechanistic Studies and Intermediates

Detailed mechanistic investigations have revealed the involvement of specific intermediate species during oxalate ester formation reactions [15] [16]. Nuclear magnetic resonance spectroscopy studies using fluorinated oxalate derivatives have provided direct evidence for the formation and reactivity of key intermediates in the reaction pathway [15].

Spectroscopic monitoring of oxalate ester formation reactions has identified the formation of mixed anhydride intermediates when employing alternative synthetic methodologies [16]. These intermediates exhibit characteristic spectroscopic signatures that can be monitored to track reaction progress and optimize reaction conditions. The identification of intermediate species has proven valuable for understanding the factors that control reaction selectivity and efficiency.

Computational studies have complemented experimental mechanistic investigations by providing detailed energy profiles for the various reaction pathways [16]. Density functional theory calculations have revealed the relative stabilities of different conformational isomers and transition states involved in oxalate ester formation, providing insights into the factors that govern reaction rates and selectivities.

The role of solvent effects in mechanistic pathways has been extensively studied, revealing that polar aprotic solvents generally favor the nucleophilic substitution mechanism by stabilizing charged intermediates [12]. The choice of solvent can significantly influence both the reaction rate and the distribution of products, particularly in cases where competing side reactions are possible.

Kinetic Analysis of Formation Reaction

Kinetic studies of oxalate ester formation have provided quantitative insights into the factors controlling reaction rates and the relative importance of different mechanistic pathways [17]. Temperature dependence studies have revealed activation energies for the key elementary steps, allowing for the optimization of reaction conditions to maximize synthetic efficiency [17] [18].

The rate-determining step in oxalyl chloride-based syntheses has been identified as the initial nucleophilic attack of the phenol on the acyl chloride functionality [12]. This finding has important implications for reaction optimization, as it suggests that factors enhancing the nucleophilicity of the phenolic substrate or the electrophilicity of the oxalyl chloride will have the greatest impact on overall reaction rates.

Concentration-dependent kinetic studies have established the reaction order with respect to each reactant and have provided insights into the importance of base catalysis [17]. These studies have demonstrated that the reaction follows second-order kinetics overall, being first-order in both the phenol and oxalyl chloride concentrations under typical reaction conditions.

The influence of substituent effects on reaction kinetics has been systematically investigated using Hammett correlation analysis [17]. Electron-withdrawing substituents on the aromatic ring decrease the nucleophilicity of the phenolic hydroxyl group and consequently reduce reaction rates, while electron-donating substituents have the opposite effect. This understanding allows for the prediction of relative reaction rates for different substituted phenol derivatives.

Process Optimization

Reaction Parameters and Conditions

Systematic optimization of reaction parameters has revealed that temperature control represents the most critical factor influencing the success of oxalate ester synthesis [17] [18]. Studies have demonstrated that reaction temperatures in the range of 350 to 400 degrees Celsius provide optimal yields for thermal coupling reactions, with higher temperatures leading to decomposition and lower temperatures resulting in incomplete conversion [17].

Reaction time optimization studies have established that typical synthetic transformations require reaction periods ranging from 8 to 60 minutes to achieve maximum conversion [18]. Extended reaction times beyond this range generally lead to decreased yields due to product decomposition or unwanted side reactions. The optimal reaction time is dependent on temperature, with higher temperatures permitting shorter reaction durations.

Solvent selection plays a crucial role in optimizing synthetic outcomes [12]. Anhydrous conditions are essential to prevent hydrolysis of reactive intermediates, and polar aprotic solvents such as dichloromethane or toluene are preferred for their ability to dissolve both organic reactants and facilitate the desired transformations [3]. The volume of solvent should be optimized to ensure adequate mixing while avoiding excessive dilution that could reduce reaction rates.

Stoichiometric considerations require careful attention to the molar ratios of reactants [18]. Slight excesses of the phenolic component (typically 5 to 10 percent) are often employed to ensure complete consumption of the more expensive oxalyl chloride reagent. Base stoichiometry should be carefully controlled to provide sufficient neutralization capacity without introducing competing nucleophiles that could interfere with the desired reaction pathway.

Catalyst Influences and Selection

Catalytic effects in oxalate ester synthesis are primarily associated with base catalysis for hydrogen chloride neutralization rather than direct catalytic activation of the electrophilic reagent [17] [18]. Potassium hydroxide has been identified as the most effective base catalyst for thermal coupling reactions, providing yields up to 93 percent under optimized conditions [18].

The selection of appropriate bases requires consideration of both nucleophilicity and basicity characteristics [18]. Triethylamine is widely employed in laboratory syntheses due to its high basicity and low nucleophilicity, which minimizes competing substitution reactions while effectively neutralizing hydrogen chloride byproducts [3]. Alternative bases such as pyridine or sodium carbonate can be employed in specific applications where triethylamine is incompatible with other reaction components.

Lewis acid catalysts have been investigated for alternative synthetic methodologies, particularly in transesterification approaches [5]. Titanium-based catalysts have shown particular promise for facilitating ester exchange reactions under relatively mild conditions [5]. The catalyst loading typically ranges from 1 to 5 weight percent relative to the substrate, with higher loadings generally providing faster reaction rates but also increasing purification challenges.

Catalyst recovery and recycling considerations are important for industrial applications [19]. Heterogeneous catalysts offer advantages in terms of ease of separation and potential for reuse, though they may exhibit lower activity compared to homogeneous systems [19]. The development of supported catalytic systems represents an active area of research for improving the economic viability of alternative synthetic methodologies.

Scale-up Considerations

Industrial scale-up of oxalate ester synthesis requires careful attention to heat and mass transfer limitations that may not be apparent in laboratory-scale reactions [20]. The highly exothermic nature of oxalyl chloride reactions necessitates robust temperature control systems to prevent thermal runaway and ensure product quality [20].

Equipment design considerations for large-scale synthesis include the selection of appropriate materials of construction that can withstand exposure to corrosive hydrogen chloride byproducts [20]. Stainless steel or glass-lined reactors are typically employed, along with appropriate ventilation systems for safe handling of hydrogen chloride evolution [20].

Process safety assessments are crucial for industrial implementation, particularly given the toxic and corrosive nature of oxalyl chloride and the potential for hydrogen chloride release [20]. Appropriate personal protective equipment, emergency response procedures, and containment systems must be implemented to ensure worker safety and environmental protection [20].

Economic optimization of large-scale processes requires consideration of raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [20]. The traditional oxalyl chloride route generally offers the most favorable economics for large-scale production, though alternative methodologies may become competitive as environmental regulations become more stringent [20].

Quality control systems for scaled-up production must ensure consistent product purity and performance characteristics [20]. This typically involves the implementation of in-process monitoring techniques, statistical process control methods, and comprehensive analytical testing protocols to verify that products meet specifications [20].

Purification and Characterization

Recrystallization Techniques

Recrystallization represents the most widely employed purification method for oxalate ester compounds due to their generally favorable crystallization behavior [21] [22]. The selection of appropriate recrystallization solvents is critical for achieving high recovery yields while maintaining product purity. Methanol has been identified as particularly effective for recrystallizing Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, providing good solubility at elevated temperatures and efficient precipitation upon cooling [22].

The recrystallization process typically involves dissolving the crude product in hot methanol, followed by filtration to remove insoluble impurities, and controlled cooling to promote crystal formation [21]. Temperature control during the cooling process is essential for obtaining high-quality crystals with good filtration characteristics. Rapid cooling generally produces smaller crystals with higher surface area, while slow cooling favors the formation of larger, more easily filtered crystals.

Multiple recrystallization cycles may be necessary to achieve the desired purity levels, particularly when dealing with crude products containing significant amounts of unreacted starting materials or reaction byproducts [21]. Each recrystallization cycle typically provides incremental improvements in purity, though with associated losses in overall yield. The optimal number of recrystallization steps represents a balance between purity requirements and acceptable material losses.

Characterization of recrystallized products typically involves melting point determination, which provides a rapid assessment of purity [22]. Pure Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate exhibits a sharp melting point of 83 degrees Celsius, with broader melting ranges indicating the presence of impurities [23] [24]. The crystalline form should appear as white to almost white crystals or powder [24].

Chromatographic Purification Methods

Chromatographic techniques offer powerful alternatives to recrystallization for purifying oxalate ester compounds, particularly when dealing with small quantities or when high resolution separation is required [8]. Column chromatography using silica gel stationary phases has proven effective for separating oxalate esters from structurally related impurities [8] [14].

The selection of appropriate mobile phase compositions is crucial for achieving optimal separation efficiency [14]. Typical mobile phase systems employ mixtures of hexane and ethyl acetate, with the exact ratio optimized based on the specific separation requirements and the polarity characteristics of the target compound and impurities [14]. Gradient elution techniques can be employed to improve separation efficiency and reduce analysis time.

Thin-layer chromatography serves as a valuable tool for monitoring purification progress and optimizing separation conditions [8]. The use of appropriate staining reagents allows for the visualization of separated components and the assessment of purification efficiency. Silica gel plates with fluorescent indicators are commonly employed, with ultraviolet light providing a convenient detection method for aromatic compounds.

High-performance liquid chromatography provides the highest resolution separation capability and is particularly valuable for analytical characterization and quality control applications [25] [26]. Reversed-phase systems using octadecylsilane stationary phases with methanol-water or acetonitrile-water mobile phases are commonly employed for oxalate ester analysis [25]. Detection is typically accomplished using ultraviolet absorption spectroscopy at appropriate wavelengths.

Quality Analysis and Purity Determination

Comprehensive quality analysis of purified oxalate ester products requires the implementation of multiple analytical techniques to assess both chemical purity and structural integrity [23] [24]. High-performance liquid chromatography represents the gold standard for purity determination, with modern methods capable of detecting impurities at levels below 0.1 percent [23] [24].

Spectroscopic characterization provides essential structural confirmation and purity assessment [24]. Nuclear magnetic resonance spectroscopy offers detailed information about molecular structure and can detect both chemical impurities and structural degradation products. Proton nuclear magnetic resonance is particularly valuable for confirming the presence and integration ratios of characteristic chemical environments.

Infrared spectroscopy provides complementary structural information, particularly for confirming the presence of specific functional groups such as ester carbonyls and aromatic carbon-carbon bonds [24]. The characteristic absorption frequencies can be compared with reference spectra to verify structural integrity and detect the presence of related compounds or degradation products.

Mass spectrometry offers the most definitive method for molecular weight confirmation and impurity identification [24]. Electrospray ionization techniques are particularly well-suited for oxalate ester analysis, providing molecular ion peaks and characteristic fragmentation patterns that can be used for structural confirmation and quantitative analysis.

Physical property measurements such as melting point determination, density measurement, and refractive index analysis provide additional quality control parameters [1] [23]. These properties should fall within specified ranges for high-purity materials and can serve as rapid screening tests for product quality assessment.

XLogP3

10.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (40%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30431-54-0

General Manufacturing Information

Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types